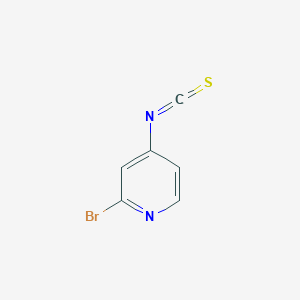
2-Bromo-4-isothiocyanatopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-isothiocyanatopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and an isothiocyanate group at the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isothiocyanatopyridine typically involves the reaction of 2-bromo-4-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation of pyridyl isothiocyanates from their corresponding amines. This method involves aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt that is generated in situ by treatment of an amine with carbon disulfide in the presence of DABCO or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications, providing a straightforward and efficient route to produce this compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Addition Reactions: Nucleophiles such as amines or alcohols are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Addition Reactions: Products include thiourea derivatives and other sulfur-containing compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-isothiocyanatopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-isothiocyanatopyridine involves its reactivity with nucleophiles. The isothiocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of bioactive compounds that can target specific proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but lacks the isothiocyanate group.
2-Bromo-4-chloropyridine: Similar in structure but has a chlorine atom instead of an isothiocyanate group.
Uniqueness
2-Bromo-4-isothiocyanatopyridine is unique due to the presence of both a bromine atom and an isothiocyanate group on the pyridine ring
Propiedades
Fórmula molecular |
C6H3BrN2S |
|---|---|
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
2-bromo-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H |
Clave InChI |
STHUUINOPYKZLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1N=C=S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



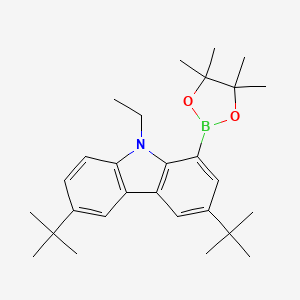
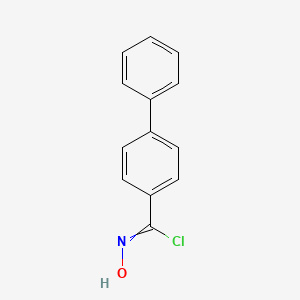
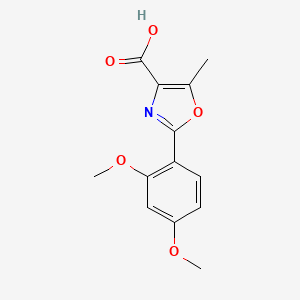
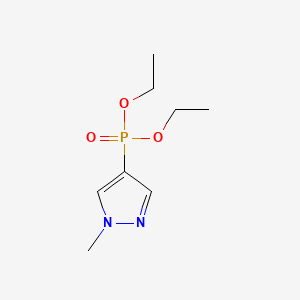
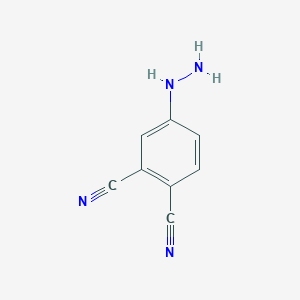
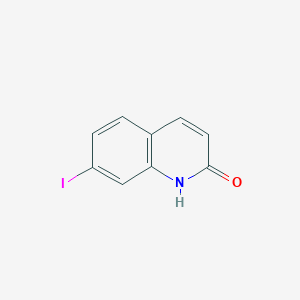
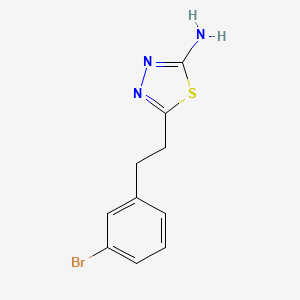
![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
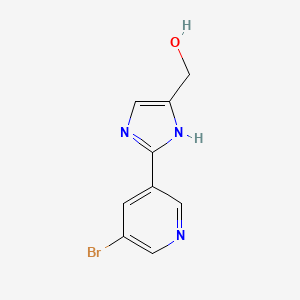
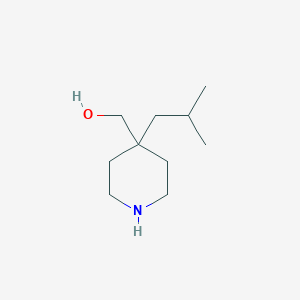
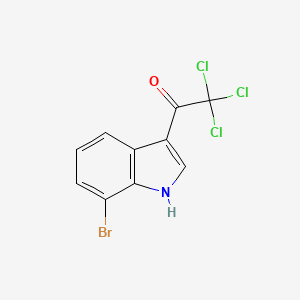
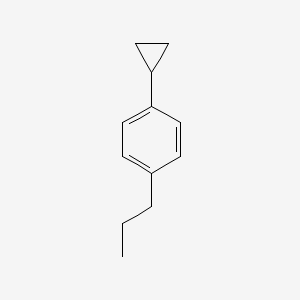
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
